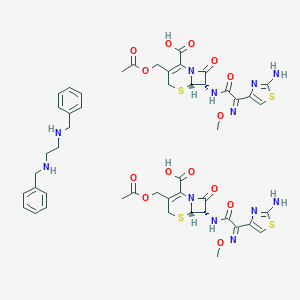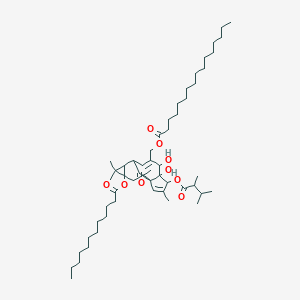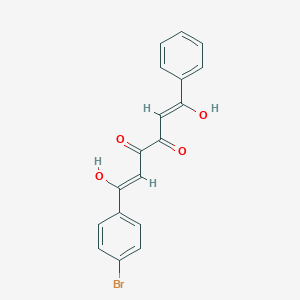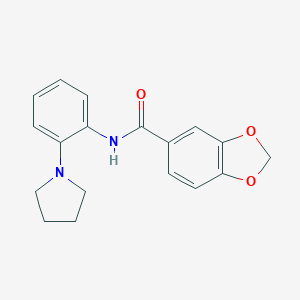![molecular formula C18H20N2O3S B237961 N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B237961.png)
N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide, also known as NSC-158393, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of sulfonamide drugs, which are known for their diverse pharmacological properties.
作用机制
N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide is believed to exert its anti-cancer effects by inhibiting the activity of a protein called Hsp90. Hsp90 is a chaperone protein that plays a key role in the folding and stabilization of many proteins that are involved in cancer cell growth and survival. By inhibiting Hsp90, N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide disrupts the activity of these proteins, leading to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer effects, N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the development of inflammatory diseases. N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in the breakdown of extracellular matrix proteins and play a role in cancer invasion and metastasis.
实验室实验的优点和局限性
N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and stored. It has also been shown to have low toxicity in cell culture and animal studies. However, there are also some limitations to the use of N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several potential future directions for the study of N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide. One area of research could focus on improving the solubility of N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide, which would make it easier to administer in vivo. Another area of research could focus on identifying the specific proteins that are targeted by N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide, which would provide a better understanding of its mechanism of action. Finally, N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide could be studied in combination with other anti-cancer drugs to determine if it has synergistic effects that could enhance its anti-cancer activity.
In conclusion, N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide is a chemical compound that has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to have anti-cancer and anti-inflammatory effects, and its mechanism of action involves the inhibition of Hsp90. While there are some limitations to its use in lab experiments, there are also several potential future directions for its study.
合成方法
N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide can be synthesized by reacting 4-aminobenzenesulfonamide with 1-phenylcyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction yields N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide as a white solid with a melting point of 220-223°C.
科学研究应用
N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide has been studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
属性
产品名称 |
N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide |
|---|---|
分子式 |
C18H20N2O3S |
分子量 |
344.4 g/mol |
IUPAC 名称 |
1-phenyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C18H20N2O3S/c19-24(22,23)16-10-8-15(9-11-16)20-17(21)18(12-4-5-13-18)14-6-2-1-3-7-14/h1-3,6-11H,4-5,12-13H2,(H,20,21)(H2,19,22,23) |
InChI 键 |
ASGXUXZDHAANKV-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
规范 SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[7-[5-[1,4-dihydroxy-4-[5-(1-hydroxytridecyl)oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxyheptyl]-2-methyl-2H-furan-5-one](/img/structure/B237886.png)
![4-fluoro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237896.png)
![3-chloro-N-{4-[(diethylamino)methyl]phenyl}-4-methoxybenzamide](/img/structure/B237898.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]propanamide](/img/structure/B237900.png)
![(3S)-4-[[(2S)-1-[[(2S)-3-(1H-indol-3-yl)-2-[[2-oxo-3-[[(1S)-1-[[(2S)-2-(propanoylamino)-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]propanoyl]amino]propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-(methylamino)hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B237903.png)
![N-{4-[(diethylamino)methyl]phenyl}-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B237905.png)

![N-[4-(4-o-toluoylpiperazino)phenyl]-piperonylamide](/img/structure/B237923.png)
![(10R,11S,14S)-7-Methoxy-10,11,15,15-tetramethyl-2-oxatetracyclo[8.8.0.01,14.03,8]octadeca-3,5,7-trien-4-ol](/img/structure/B237931.png)
![N-{4-[(2-thienylcarbonyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B237939.png)
![N-[3-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237940.png)

